Cas no 24928-15-2 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- structure](https://nl.kuujia.com/scimg/cas/24928-15-2x500.png)
24928-15-2 structure
Productnaam:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahy...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxym
- Phorbol 12,13-diacetate
- MFCD00036735
- 12-O-Acetylphorbol-13-acetate
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] acetate
- Phorbol 12,13-diacetate >99%
- Acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-acetoxy-4a,7b-dihydroxy-3-hydroxymethyl-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl ester
- CHEMBL116437
- SCHEMBL1537765
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,16-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 9,9a-diacetate, (+)
- 9,9a-Bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Phorbol 11,12-diacetate
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- 4.b.-Phorbol 12,13-diacetate
- BDBM50080322
- 4-.beta.-Phorbol 12,13-diacetate
- Phorbol-12,13-diacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 24928-15-2
- DTXSID80947808
- [(1S, 2S, 6R, 10S, 11R, 13S, 14R, 15R)-13-acetyloxy-1, 6-dihydroxy-8-(hydroxymethyl)-4, 12, 12, 15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02, 6.011, 13]pentadeca-3, 8-dienyl] acetate
- Phorbol 10,11-diacetate
- Phorbol 12,13-diacetate, powder
- 4 beta-phorbol-12,13-diacetate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) acetate
- OMHXSAMFEJVCPT-XQOWHXTBSA-N
- phorbol-10,11-diacetate
-
- Inchi: InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3
- InChI-sleutel: OMHXSAMFEJVCPT-UHFFFAOYSA-N
- LACHT: OCC1CC2(C(C(=CC2C2(O)C(C3C(C)(C)C3(OC(=O)C)C(C2C)OC(=O)C)C=1)C)=O)O
Berekende eigenschappen
- Exacte massa: 448.21000
- Monoisotopische massa: 448.21
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 5
- Complexiteit: 963
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.3
- Oppervlakte lading: 0
- Aantal tautomers: 3
- Topologisch pooloppervlak: 130
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.1793 (rough estimate)
- Kookpunt: 477.23°C (rough estimate)
- Vlampunt: 195.4°C
- Brekindex: 1.4480 (estimate)
- Oplosbaarheid: H2O: soluble
- PSA: 130.36000
- LogboekP: 1.07170
- Oplosbaarheid: Not determined
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 26/27/28-36/37/38
- Veiligheidsinstructies: S26; S27; S36/37/39; S45
- FLUKA MERK F CODES:8-10
- RTECS:GZ0651000
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:II
- Verpakkingsgroep:II
- Opslagvoorwaarde:−20°C
- Gevaarklasse:6.1(a)
- PackingGroup:II
- Gevaarsniveau:6.1(a)
- Risicozinnen:R26/27/28; R36/37/38
- Veiligheidstermijn:6.1(a)
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03811-5mg |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- |
24928-15-2 | 5mg |
¥3238.0 | 2021-09-03 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Gerelateerde literatuur
-
Kohei Tsuji,Takahiro Ishii,Takuya Kobayakawa,Nami Ohashi,Wataru Nomura,Hirokazu Tamamura Org. Biomol. Chem. 2021 19 8264
-
H. Santos,R. O. Martins,D. A. Soares,A. R. Chaves Anal. Methods 2020 12 894
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Tigliane en ingenane diterpenoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Tigliane en ingenane diterpenoïden
24928-15-2 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-) Gerelateerde producten
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 1806763-60-9(Methyl 2-(bromomethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 2385732-32-9((6-Ethoxy-2-fluoro-3-methylphenyl)methanol)
- 2680782-71-0(4-(1,3-benzothiazol-2-yl)(tert-butoxy)carbonylaminobutanoic acid)
- 1280799-13-4(N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide)
- 83150-76-9(Octreotide)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
